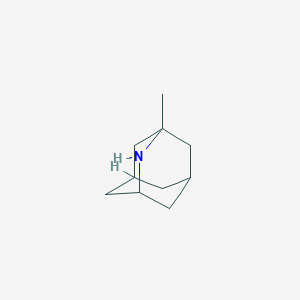

1-Methyl-2-azaadamantane

描述

Significance of Cage Compounds in Organic and Materials Chemistry

Cage compounds are a unique class of molecules characterized by their three-dimensional, rigid structures. irb.hr This defined geometry makes them valuable building blocks, or synthons, in organic synthesis and indispensable substrates for studying reaction mechanisms. irb.hr Their three-dimensional nature provides specific spatial arrangements of atoms, which can serve as branching points for introducing additional functional groups. irb.hr This adaptability allows for the creation of more complex molecular systems with tailored properties.

In materials chemistry, the significance of cage compounds lies in their potential to form porous materials with well-defined internal cavities. wikipedia.org Unlike extended network structures like metal-organic frameworks (MOFs), organic molecular cages exist as discrete molecules, which offers advantages in processability and structural precision. wikipedia.org These materials can exhibit high thermal stability and permanent porosity, with applications in gas sorption, molecular sensing, and catalysis. wikipedia.orgacs.org The ability to functionalize the cage structure allows for the tuning of their properties for specific applications, such as in the development of new ion receptors and smart materials. irb.hrmrforum.com

Evolution of Azaadamantane Architectures and their Distinctive Structural Features

Azaadamantanes are a class of cage compounds where one or more carbon atoms in the adamantane (B196018) framework are replaced by nitrogen atoms. nih.govsemanticscholar.org This substitution significantly alters the chemical and physical properties of the molecule. semanticscholar.org The introduction of nitrogen atoms generally leads to decreased lipophilicity and increased water solubility compared to their all-carbon adamantane counterparts. semanticscholar.org These changes can influence their interactions with biological targets and their bioavailability. nih.govsemanticscholar.org

The synthesis of azaadamantanes has evolved, with methods like the Mannich reaction being employed to construct the characteristic cage structure. semanticscholar.org The ability to introduce nitrogen atoms into the adamantane scaffold opens up possibilities for further functionalization, particularly at the nitrogen sites. beilstein-journals.org This has led to the development of a wide range of azaadamantane derivatives with diverse functionalities and applications. For instance, the azaadamantane framework has been identified as a promising scaffold for developing selective agonists for sigma receptors in medicinal chemistry. publish.csiro.au Furthermore, the introduction of multiple nitro groups onto the 2-azaadamantane (B3153908) scaffold has been explored for creating high-density energetic materials. rsc.org

Historical Context of 1-Methyl-2-azaadamantane within Nitroxyl (B88944) Radical Chemistry

The story of this compound is deeply intertwined with the development of stable nitroxyl radicals for organic oxidation reactions. For many years, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) was the go-to catalyst for the oxidation of alcohols. fujifilm-wako.com.cnjst.go.jp However, TEMPO's effectiveness is limited, particularly with sterically hindered secondary alcohols. fujifilm-wako.com.cnjst.go.jp

This limitation spurred the design and synthesis of less sterically hindered nitroxyl radicals. In this context, 2-azaadamantane N-oxyl (AZADO), first synthesized in 1975, emerged as a promising alternative. fujifilm-wako.com.cn Subsequent research led to the development of this compound N-oxyl (1-Me-AZADO). fujifilm-wako.com.cn The addition of a methyl group at the 1-position was found to significantly impact the reactivity of the catalyst. fujifilm-wako.com.cnjst.go.jp

1-Me-AZADO, being a sterically less hindered nitroxyl radical, demonstrated superior catalytic activity for the oxidation of a wide variety of alcohols, including those that are poorly reactive with TEMPO. fujifilm-wako.com.cnjst.go.jpthieme-connect.de The stability of the azaadamantane skeleton contributes to the high turnover of the catalyst. fujifilm-wako.com.cnjst.go.jp The development of 1-Me-AZADO and other azaadamantane-based nitroxyl radicals marked a significant advancement in the field of organocatalysis for alcohol oxidation. fujifilm-wako.com.cnthieme-connect.dersc.org

Overview of Research Trajectories for this compound

Current research involving this compound and its corresponding N-oxyl radical (1-Me-AZADO) is multifaceted, extending across various domains of chemistry.

Catalysis: A primary focus remains on its application as a highly efficient and recyclable catalyst for the aerobic oxidation of alcohols. sigmaaldrich.com Research in this area explores its use under greener, solvent-free conditions and its immobilization on solid supports like SBA-15 to enhance recyclability. sigmaaldrich.comresearchgate.net The development of catalytic systems involving 1-Me-AZADO for the one-pot oxidation of primary alcohols to carboxylic acids is also an active area of investigation. fujifilm-wako.com.cn

Structure-Activity Relationship Studies: Researchers are actively investigating the structure-activity relationships of azaadamantane-based catalysts. fujifilm-wako.com.cnjst.go.jp These studies aim to understand how modifications to the azaadamantane scaffold, such as the introduction of a methyl group in 1-Me-AZADO, influence catalytic activity. fujifilm-wako.com.cnjst.go.jp This knowledge is crucial for the rational design of even more efficient catalysts.

Materials Science: The unique properties of 1-Me-AZADO, such as its magnetic bistability arising from a radical/dimer interconversion, are being explored. researchgate.net This property, characterized by a transition from a paramagnetic to a diamagnetic state, is sensitive to pressure and presents opportunities for the development of molecular switches and sensors. researchgate.net

Medicinal Chemistry: While the primary focus of the provided information is on its catalytic applications, the broader azaadamantane scaffold is being investigated for its potential in medicinal chemistry. nih.govsemanticscholar.org The structural features of azaadamantanes make them interesting candidates for designing molecules that can interact with biological targets. nih.govpublish.csiro.au

The following table provides a summary of key research findings related to this compound and its applications.

| Research Area | Key Findings |

| Catalysis | 1-Me-AZADO is a highly efficient catalyst for the aerobic oxidation of a wide range of alcohols, including sterically hindered ones. fujifilm-wako.com.cnjst.go.jpthieme-connect.de It can be used in recyclable systems, for example, by immobilization on solid supports. researchgate.net |

| Structure-Activity | The methyl group at the 1-position of 1-Me-AZADO plays a crucial role in its enhanced catalytic activity compared to other nitroxyl radicals like TEMPO. fujifilm-wako.com.cnjst.go.jp |

| Materials Science | 1-Me-AZADO exhibits magnetic bistability due to a reversible radical/dimer interconversion, which is a promising property for developing molecular switches. researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methyl-2-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-10-5-7-2-8(6-10)4-9(3-7)11-10/h7-9,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINXLCHKHMLIBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methyl 2 Azaadamantane and Its Derivatives

Strategic Disconnections and Precursor Chemistry

The strategic design of synthetic routes to 1-methyl-2-azaadamantane often involves retrosynthetic analysis that disconnects the tricyclic cage structure into more readily available bicyclic or acyclic precursors.

Utilization of 1,3-Adamantanediol (B44800) as a Key Starting Material

A prominent and scalable approach to this compound and its parent compound, 2-azaadamantane (B3153908), commences with the commercially available and relatively inexpensive 1,3-adamantanediol. fujifilm-wako.com.cnjst.go.jpacs.org This starting material provides a pre-formed adamantane (B196018) core that can be chemically modified to introduce the necessary nitrogen atom and methyl group. The synthetic sequence often involves a key ring-opening of the adamantane structure to a bicyclo[3.3.1]nonane derivative, which then undergoes further transformations. jst.go.jpnih.gov This strategy has been instrumental in developing gram-scale syntheses of these important catalysts. fujifilm-wako.com.cnjst.go.jp

Approaches Involving Bicyclic Compounds and Ring-Opening Reactions

A common theme in the synthesis of 2-azaadamantanes involves the use of bicyclo[3.3.1]nonane derivatives as key intermediates. thieme-connect.denih.goviupac.org These bicyclic systems can be accessed through various means, including the ring-opening of 1,3-adamantanediol. jst.go.jpnih.gov For instance, the Grob fragmentation of 1,3-adamantanediol derivatives can yield functionalized bicyclo[3.3.1]nonanes. nih.gov

Another powerful strategy involves the intramolecular cyclization of functionalized bicyclo[3.3.1]nonenes. nih.govacs.orgresearchgate.net For example, the synthesis can proceed through a Curtius rearrangement of a bicyclic carboxylic acid to form a carbamate (B1207046), which then undergoes a spontaneous intramolecular attack on an epoxide or a transient bromonium ion to construct the azaadamantane skeleton. nih.govacs.org These ring-closing reactions are often highly efficient due to the favorable proximity of the reacting functional groups within the bicyclic framework. researchgate.net

Multi-Step Synthesis Pathways

The construction of this compound from its precursors involves a series of carefully orchestrated chemical transformations.

Iodination-Mediated Ring Closure

A key step in a highly effective synthesis of this compound involves an iodine-mediated ring closure. fujifilm-wako.com.cnjst.go.jp This transformation constructs the crucial third ring of the adamantane skeleton. The reaction proceeds by treating a suitable bicyclic precursor, an endo-amine, with iodine. jst.go.jp This electrophilic cyclization is a powerful method for forming the carbon-nitrogen bond required to complete the azaadamantane framework. The resulting iodo-substituted 2-azaadamantane is then carried forward to the next step.

Reductive Excision of Halogens

Following the iodination-mediated ring closure, the iodine atom introduced in the previous step must be removed. This is typically achieved through a reductive excision process. fujifilm-wako.com.cnjst.go.jp Lithium aluminum hydride (LiAlH₄) is a common reagent used for this dehalogenation, effectively replacing the iodine atom with a hydrogen atom to yield this compound. fujifilm-wako.com.cnjst.go.jpchemicalbook.com This reductive cleavage of the carbon-halogen bond is a critical step in obtaining the final, unsubstituted adamantane core. wikipedia.org

Formation of the Nitroxyl (B88944) Radical through Oxidation

The ultimate goal of synthesizing this compound is often to access its highly active nitroxyl radical derivative, 1-Me-AZADO. medchemexpress.com This is accomplished through the oxidation of the secondary amine of the this compound core. fujifilm-wako.com.cnjst.go.jp A common and effective method for this oxidation utilizes sodium tungstate (B81510) (Na₂WO₄) as a catalyst in the presence of hydrogen peroxide (H₂O₂). fujifilm-wako.com.cnjst.go.jp This reaction selectively converts the N-H bond to an N-O• radical, yielding the stable and highly catalytically active 1-Me-AZADO as a red solid. thieme-connect.de

Chemo- and Stereoselective Synthesis

The rigid, caged structure of the azaadamantane skeleton presents unique challenges and opportunities for stereochemical control during its synthesis. Advanced methodologies have been developed to govern the spatial arrangement of substituents, leading to specific diastereomers.

Control of Diastereoselectivity in Amine Formation

Controlling diastereoselectivity is essential for producing complex molecules with high precision. numberanalytics.com This refers to the preferential formation of one diastereomer over others in a chemical reaction. numberanalytics.com The stereochemical outcome is often dictated by the energy differences between possible transition states, which can be influenced by steric, electronic, and conformational factors. numberanalytics.com

In the context of azaadamantane synthesis, controlling the stereochemistry during the formation of the heterocyclic ring is paramount. One key strategy involves the diastereoselective epoxidation of a bicyclic precursor, such as 2,6-diaryl-4-methylene 1-azaadamantanes. researchgate.netludwig.guru This is followed by a stereospecific ring-opening of the resulting epoxide, often via an S(N)2-type mechanism, which sets the stereochemistry of the newly formed centers. researchgate.net The choice of reagents and reaction conditions, including temperature and solvent, can significantly impact the facial selectivity of the epoxidation and the regioselectivity of the subsequent ring-opening, thereby controlling the final diastereomeric ratio. numberanalytics.com For instance, key steps in forming azaadamantane intermediates can involve the spontaneous intramolecular attack of a carbamate nitrogen on transient bromonium ion or epoxide intermediates to facilitate ring closure. researchgate.net Computational methods, such as Density Functional Theory (DFT) calculations, have been used in related bridged systems to understand and predict the steric and electronic factors that govern the observed diastereoselectivity. nih.gov

Regioselective Functionalization of the Adamantane Skeleton

The functionalization of the adamantane core at specific positions (regioselectivity) is crucial for tailoring the properties of the final molecule. While substitution at the C1 and C4 bridgehead positions of the 2-azaadamantane skeleton is well-established and can be achieved during the construction of the cage from bicyclic precursors, functionalization at other sites like C5 or C6 is less common and requires more targeted strategies. clockss.org

A notable method for achieving C5-selectivity involves the C–H functionalization of an N-protected 2-azaadamantane. clockss.org Specifically, using N-trifluoroacetyl-2-azaadamantane as the substrate, a radical-induced bromination can be performed. clockss.org This reaction selectively introduces a bromine atom at the C5 position, yielding 5-bromo-2-azaadamantane, which serves as a key intermediate for further modifications. clockss.org This regioselectivity is significant because it allows for the introduction of functional groups at a position remote from the nitrogen atom, which can be critical for applications where steric hindrance near the nitrogen is undesirable. clockss.org

| Functionalization Site | Method | Substrate | Key Reagent(s) | Product | Reference |

| C5 | Radical-induced C-H bromination | N-trifluoroacetyl-2-azaadamantane | N-Bromosuccinimide (NBS), AIBN | 5-Bromo-N-trifluoroacetyl-2-azaadamantane | clockss.org |

| C1 / C4 | Skeletal construction | Bicyclic precursors | Various | C1/C4-substituted 2-azaadamantanes | clockss.org |

| C4, C8, C9, C10 | Multi-step synthesis from bicyclo[3.3.1]nonane-2,6-dione | Bicyclo[3.3.1]nonane-2,6-dione | Prilezhaev oxidation, ammonolysis | 9,10-dihydroxy-2-azaadamantane-4,8-dione bis(ethylene ketal) | sioc-journal.cn |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of azaadamantanes. pharmafeatures.com Key areas of focus include the use of solvent-free reaction conditions and the development of recyclable catalytic systems. pharmafeatures.comrsc.org

Solvent-Free Oxidation Protocols

Solvent-free reactions represent a cornerstone of green chemistry by eliminating organic solvents, which are often hazardous and contribute significantly to chemical waste. pharmafeatures.com An expedient and non-metallic green protocol has been established for the aerobic oxidation of alcohols utilizing this compound N-oxyl (1-Me-AZADO) as a catalyst. rsc.org This method avoids the use of traditional, often toxic, stoichiometric oxidants. rsc.orgnih.gov

The system typically involves a biphasic setup where the alcohol substrate itself acts as the organic phase, and a dilute aqueous solution of nitric acid serves as the aqueous phase. rsc.org A catalytic amount of sodium nitrite (B80452) is added to generate the active oxidizing species. rsc.org This approach is not only environmentally beneficial due to the elimination of organic solvents but also offers advantages in terms of energy efficiency and simplified product purification. rsc.org 1-Me-AZADO is particularly effective in these protocols due to its high chemical stability and superior catalytic performance in the oxidation of a wide range of alcohols to their corresponding aldehydes or ketones. rsc.orgrsc.orgnih.gov

Recyclable Catalytic Systems in Synthesis

The ability to recover and reuse catalysts is a critical aspect of sustainable synthesis, reducing costs and environmental impact. nih.govnih.gov For this compound N-oxyl (1-Me-AZADO), an innovative recycling method has been developed based on its solubility, which changes with its oxidation state. rsc.orgrsc.org

In the solvent-free aerobic oxidation of alcohols, the catalyst in its active N-oxyl radical form is soluble in the organic (alcohol) phase where the reaction occurs. rsc.org Upon completion of the reaction, the catalyst is converted to its oxoammonium salt form, which is insoluble in the organic phase and partitions into the aqueous phase. This allows for simple phase separation to recover the catalyst. rsc.orgrsc.org The separated aqueous solution containing the catalyst can then be reused in subsequent reaction cycles, significantly increasing the total turnover number (TON) of the catalyst. rsc.org

Another approach to catalyst recyclability is immobilization on solid supports. researchgate.net For example, 1-Me-AZADO has been supported on SBA-15, a mesoporous silica, to create a heterogeneous catalyst for alcohol oxidation. researchgate.net This allows for easy recovery of the catalyst by filtration after the reaction.

| Catalyst System | Recycling Method | Principle | Advantages | Reference |

| 1-Me-AZADO | Phase Separation | Solubility changes with oxidation state (N-oxyl vs. oxoammonium salt) | No need for solid support, high efficiency, suitable for solvent-free systems | rsc.orgrsc.org |

| 1-Me-AZADO/SBA-15 | Filtration | Heterogeneous catalysis; catalyst is immobilized on a solid support | Simple mechanical separation, potential for continuous flow processes | researchgate.net |

Derivatization Strategies for Functionalized Azaadamantane Systems

Derivatization involves the chemical modification of a compound to produce a new compound with different properties, which is a key strategy for creating diverse molecular libraries from a common scaffold. semanticscholar.orgmdpi.com For functionalized azaadamantane systems, various strategies have been employed to modify existing functional groups or the azaadamantane core itself.

Once key intermediates like 5-bromo-2-azaadamantane are synthesized, they can be readily converted into a variety of derivatives. clockss.org For instance, the bromine atom at the C5 position can be substituted via cross-coupling reactions to introduce aryl or alkyl groups, leading to the synthesis of advanced catalysts like 5-arylated/alkylated 2-azaadamantane N-oxyls (AZADOs). clockss.org

Furthermore, multifunctional 2-azaadamantanes can undergo a range of transformations. Hydroxyl groups on the adamantane skeleton can be converted to nitroyloxy groups through N,O-nitration. sioc-journal.cn The nitrogen atom of the aza-bridge can be functionalized, for example, through N-acetylation. sioc-journal.cn Ketone functionalities present on the cage can be modified using classical methods of organic synthesis or removed entirely, while ketal protecting groups can be selectively removed (deketalization) to unmask carbonyl groups for further reactions. sioc-journal.cnsemanticscholar.org These derivatization strategies provide a reliable and versatile toolbox for generating a wide array of multifunctional azaadamantane compounds. sioc-journal.cn

| Starting Functional Group | Reagent(s)/Reaction Type | Resulting Functional Group/Derivative | Reference |

| C5-Bromo | Suzuki or other cross-coupling reactions | C5-Aryl or C5-Alkyl | clockss.org |

| Bridge Nitrogen (Amine) | Acetic anhydride | N-Acetyl | sioc-journal.cnsemanticscholar.org |

| Hydroxyl (-OH) | Nitrating agents | Nitroyloxy (-ONO2) | sioc-journal.cn |

| Ketal | Acidic hydrolysis | Ketone (=O) | sioc-journal.cn |

| Ketone (=O) | Reduction (e.g., NaBH4) | Hydroxyl (-OH) | semanticscholar.org |

Introduction of Additional Functional Groups

The strategic introduction of functional groups onto the this compound framework is crucial for modulating its chemical properties and for its application in catalysis and materials science. Research has primarily focused on functionalizing the parent 2-azaadamantane scaffold, with the resulting methodologies being applicable to its methylated analogue.

A key strategy for functionalization involves the regioselective C–H modification of the azaadamantane core. For instance, a method for C5-selective functionalization has been developed for N-protected 2-azaadamantane. clockss.org This process begins with a radical-induced bromination, yielding a 5-bromo-2-azaadamantane intermediate. This bromide is a versatile precursor that can be converted into various arylated or alkylated derivatives. clockss.org

The process typically involves protecting the nitrogen atom, for example, as an N-trifluoroacetyl derivative, before carrying out the C-H bromination. clockss.org Subsequent functionalization can be achieved through cross-coupling reactions or radical-based additions. For example, an aryl group can be introduced via a Suzuki-Miyaura coupling, while an alkyl chain can be installed by reacting the bromide with an acrylate (B77674) in the presence of a radical initiator. clockss.org These functionalized azaadamantanes can then be oxidized to their corresponding N-oxyl radicals, which are highly active catalysts for alcohol oxidation. clockss.orgresearchgate.net The ability to introduce functional groups at positions remote from the nitroxyl radical moiety is important, as it minimizes steric hindrance and maintains high catalytic activity. clockss.org

The table below summarizes the key steps and outcomes of a representative functionalization sequence starting from N-trifluoroacetyl-2-azaadamantane.

| Starting Material | Reagents and Conditions | Intermediate Product | Final Functionalized Product (Example) | Reference |

| N-trifluoroacetyl-2-azaadamantane | 1. NBS, AIBN, CCl₄, reflux | 5-Bromo-N-trifluoroacetyl-2-azaadamantane | 5-(4'-biphenyl)-2-azaadamantane N-oxyl | clockss.org |

| 2. 4-Biphenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, DME, H₂O, reflux | ||||

| 3. LiAlH₄, THF; then mCPBA, NaHCO₃, CH₂Cl₂ |

Synthesis of Highly Substituted Azaadamantane Scaffolds

The development of synthetic routes to highly substituted azaadamantane scaffolds is a significant challenge in adamantane chemistry, driven by the quest for new high-energy density materials and complex molecular architectures. sioc-journal.cn These methods often start from more readily available bicyclic precursors and involve multi-step sequences to build and functionalize the rigid cage-like structure. sioc-journal.cnresearchgate.net

One notable approach to tetrafunctionalized 2-azaadamantanes begins with bicyclo[3.3.1]nonane-2,6-dione. sioc-journal.cn The synthesis proceeds through a series of transformations including ketalization, bromination, elimination, and oxidation to form a key bisepoxidized intermediate. This intermediate then undergoes ammonolysis and cyclization to generate the 9,10-dihydroxy-2-azaadamantane-4,8-dione bis(ethylene ketal). sioc-journal.cn Subsequent N,O-nitration can then be performed to yield highly energetic derivatives like 9,10-dinitroyloxy-2-nitro-2-azaadamantane-4,8-dione bis(ethylene ketal). sioc-journal.cn This multi-step synthesis provides a reliable pathway to multifunctional azaadamantanes that can serve as platforms for advanced materials. sioc-journal.cn

Another strategy for creating highly substituted scaffolds involves the introduction of multiple nitro groups, leveraging a "two-shell arrangement strategy". rsc.org This method has been successfully applied to the 2-azaadamantane scaffold to introduce up to seven nitro groups. The resulting compound, 2,9,9,10,10-pentanitro-2-azaadamantane-4,8-diyl dinitrate, demonstrates the potential of this strategy to produce polynitroazaadamantanes with exceptionally high densities and detonation properties. rsc.org

The following table outlines a synthetic pathway to a tetrafunctionalized 2-azaadamantane derivative.

| Starting Material | Key Synthetic Steps | Functionalized Intermediate | Highly Substituted Product | Reference |

| Bicyclo[3.3.1]nonane-2,6-dione | 1. Ketalization | Bisepoxide of bicyclo[3.3.1]nona-2,6-diene | 9,10-Dinitroyloxy-2-nitro-2-azaadamantane-4,8-dione bis(ethylene ketal) | sioc-journal.cn |

| 2. Bromination/Elimination | ||||

| 3. Prilezhaev Oxidation | ||||

| 4. Ammonolysis/Cyclization | 9,10-Dihydroxy-2-azaadamantane-4,8-dione bis(ethylene ketal) | |||

| 5. N,O-Nitration |

These advanced methodologies underscore the versatility of the azaadamantane core, enabling the synthesis of a diverse range of functionalized and highly substituted derivatives for various scientific applications.

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 Azaadamantane

Nitroxyl (B88944) Radical Behavior and Oxoammonium Ion Formation of 1-Methyl-2-azaadamantane

This compound, often abbreviated as 1-Me-AZADO, is a stable nitroxyl radical that serves as a highly efficient organocatalyst, particularly in the oxidation of alcohols. scientificlabs.comsigmaaldrich.com Its catalytic activity is intrinsically linked to the behavior of its nitroxyl radical moiety and the subsequent formation of a key reactive intermediate, the oxoammonium ion. The unique tricyclic azaadamantane skeleton provides significant stability to the radical, preventing the disproportionation reactions that can occur with other nitroxyl radicals lacking sufficient steric protection. rsc.org This stability is crucial for its high turnover and broad applicability in chemical transformations. jst.go.jp

Role of the Nitrogen-Oxygen Radical in Reaction Cycles

The nitrogen-oxygen radical (N-O•) is the cornerstone of 1-Me-AZADO's catalytic function. In oxidation reactions, the nitroxyl radical itself is not the direct oxidant of the substrate (e.g., an alcohol). Instead, it acts as a precursor to the true oxidizing species. The catalytic cycle begins with the one-electron oxidation of the nitroxyl radical to form an oxoammonium cation. helsinki.fi This cation is the active oxidant that reacts with the alcohol. researchgate.net

Following the oxidation of the alcohol, the oxoammonium cation is reduced by two electrons to a hydroxylamine (B1172632) derivative. helsinki.finih.gov The catalytic cycle is completed when the hydroxylamine is re-oxidized back to the initial nitroxyl radical state, ready to begin another cycle. This regeneration can occur via comproportionation between the hydroxylamine and another molecule of the oxoammonium cation. helsinki.fi This cyclical process, where 1-Me-AZADO is converted between its nitroxyl, oxoammonium, and hydroxylamine forms, allows a small, catalytic amount of the compound to facilitate the oxidation of a large amount of substrate. rsc.org

Generation and Stability of the Oxoammonium Cation Intermediate

The oxoammonium cation ([1-Me-AZADO]⁺) is the key intermediate responsible for the oxidation of alcohols. researchgate.netrsc.org It is generated in situ from the stable 1-Me-AZADO nitroxyl radical through a one-electron oxidation process. nih.gov This oxidation can be achieved using a variety of co-oxidants, such as sodium hypochlorite (B82951) (NaOCl) or through electrochemical methods. jst.go.jpcore.ac.uk A notable feature of the azaadamantane framework is its contribution to the high turnover of the catalyst, which is related to the stability of the involved species. jst.go.jp

The stability of the oxoammonium ion derived from 1-Me-AZADO is a critical factor in its high catalytic efficiency. Unlike the oxoammonium ion of TEMPO, which can be less stable, the azaadamantane structure provides a rigid framework that enhances stability. fujifilm-wako.com.cngoogle.com This increased stability reduces the likelihood of catalyst decomposition during the reaction, leading to cleaner reactions and higher product yields. google.com The solubility of the catalyst also changes with its oxidation state; the oxoammonium salt is typically soluble in an aqueous phase while the reduced hydroxylamine form is soluble in the organic phase, a property that can be exploited for catalyst recycling. rsc.orgrsc.org A facile, green, one-pot oxidation of primary alcohols to carboxylic acids has been developed using the isolated oxoammonium salt of 1-Me-AZADO with sodium chlorite (B76162) as the co-oxidant. jst.go.jp

Catalytic Reactivity and Reaction Kinetics

The development of 1-Me-AZADO and related azaadamantane-based catalysts represented a significant advancement in oxidation chemistry, offering superior performance over the traditional 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalyst, especially for challenging substrates. nih.govresearchgate.net

Mechanism of Aerobic Alcohol Oxidation

The aerobic oxidation of alcohols using 1-Me-AZADO can proceed through different mechanistic pathways, often involving a co-catalyst.

Transition-Metal-Free Systems: In these systems, sources of NOₓ, such as nitric acid (HNO₃) and sodium nitrite (B80452) (NaNO₂), are used to facilitate the aerobic cycle. nih.gov A plausible mechanism involves the oxoammonium cation as the active oxidant for the alcohol. rsc.orgacs.org The oxoammonium ion is generated from the nitroxyl radical and, after oxidizing the alcohol to a carbonyl compound, is reduced to a hydroxylamine. acs.org Molecular oxygen, with the help of the NOₓ system, then re-oxidizes the hydroxylamine back to the nitroxyl radical, completing the catalytic loop. rsc.orgacs.org

Copper-Catalyzed Systems: Homogeneous copper/nitroxyl catalyst systems are also highly effective for the aerobic oxidation of alcohols. nih.gov While the precise mechanism can be complex, it is proposed to be distinct from the oxoammonium-based pathway seen in metal-free systems. researchgate.net Kinetic studies on related Cu/TEMPO systems suggest a mechanism that may involve a binuclear copper intermediate. rsc.org In this cooperative catalytic cycle, the alcohol is thought to bind to a copper(II) center. The nitroxyl radical and the copper(II) species each accept one electron, leading to the two-electron oxidation of the alcohol. thieme-connect.de The resulting copper(I) and hydroxylamine are then re-oxidized by molecular oxygen to regenerate the active catalyst. thieme-connect.de

A simplified proposed mechanism for the aerobic oxidation of alcohols is presented below:

Scheme: Proposed mechanism for aerobic alcohol oxidation catalyzed by 1-Me-AZADO.

Kinetic Studies and Rate-Determining Steps

In a comprehensive kinetic study on the aerobic oxidation of l-menthol (B7771125), the catalytic efficiency of various AZADO derivatives, including 1-Me-AZADO, was compared. nih.gov The reaction was found to follow pseudo-first-order kinetics with respect to the alcohol concentration, under conditions where oxygen is in excess. acs.org The study revealed a strong correlation between the reaction rate constants and the structural and electronic properties of the nitroxyl radicals, such as the hyperfine coupling constant of the nitrogen atom (Aₙ) and the N-O bond order. nih.gov

While the specific RDS for 1-Me-AZADO catalyzed oxidations can depend on the exact system (e.g., co-catalyst, solvent), in related organocatalytic oxidations, the C-H bond cleavage of the alcohol has been identified as the rate-determining step. researchgate.net For copper/TEMPO catalyzed aerobic oxidations, kinetic studies have shown a first-order dependence on the TEMPO concentration and a second-order dependence on the copper concentration, supporting the involvement of a binuclear copper species in the mechanism. rsc.org

Comparison of Catalytic Efficiency with other Nitroxyl Radicals (e.g., TEMPO)

1-Me-AZADO and its parent compound, AZADO, exhibit significantly higher catalytic activity compared to the widely used nitroxyl radical, TEMPO. fujifilm-wako.com.cnnih.gov This enhanced efficiency is particularly pronounced in the oxidation of sterically hindered secondary alcohols, which are poor substrates for the bulkier TEMPO catalyst. jst.go.jpcore.ac.ukresearchgate.net

The superior performance of the azaadamantane-based catalysts is attributed to the reduced steric hindrance around the nitroxyl radical moiety. google.comthieme-connect.de The four methyl groups flanking the N-O• group in TEMPO create significant steric bulk, which can impede the approach of sterically demanding alcohol substrates. core.ac.uknih.gov In contrast, the adamantane (B196018) framework of 1-Me-AZADO provides stability without creating a sterically congested environment around the reactive center. google.com This allows for the efficient oxidation of a broader range of alcohols, including those with complex structures. jst.go.jpgoogle.com

Comparative studies have consistently demonstrated the superior catalytic proficiency of AZADO and 1-Me-AZADO over TEMPO. For instance, in the oxidation of various secondary alcohols using NaOCl as the oxidant, 1-Me-AZADO provided excellent yields where TEMPO was largely ineffective. jst.go.jp A kinetic comparison for the oxidation of l-menthol showed the pseudo-first-order rate constant for AZADO to be approximately 100 times greater than that for TEMPO. nih.gov

Table 1: Comparison of Catalytic Efficiency for the Oxidation of a Hindered Secondary Alcohol Oxidation of l-menthol to l-menthone under Anelli's conditions (NaOCl as oxidant). Data sourced from multiple studies for comparative illustration.

| Catalyst (mol%) | Substrate | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| TEMPO (1.0) | l-menthol | 1 | <5 | jst.go.jpfujifilm-wako.com.cn |

| 1-Me-AZADO (1.0) | l-menthol | 1 | 90 | jst.go.jpfujifilm-wako.com.cn |

Table 2: Comparison of Catalytic Efficiencies in the Oxidation of Various Secondary Alcohols Oxidation using PhI(OAc)₂ as the oxidant. Data illustrates the broader substrate scope of 1-Me-AZADO.

| Catalyst (mol%) | Alcohol Substrate | Yield (%) | Reference |

|---|---|---|---|

| TEMPO (1.0) | 1-(1-Adamantyl)ethanol | 18 | jst.go.jp |

| 1-Me-AZADO (1.0) | 1-(1-Adamantyl)ethanol | 95 | jst.go.jp |

| TEMPO (1.0) | Isoborneol | 12 | jst.go.jp |

| 1-Me-AZADO (1.0) | Isoborneol | 94 | jst.go.jp |

Compound Index

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 2 Azaadamantane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Methyl-2-azaadamantane. It provides detailed information about the carbon-hydrogen framework of a molecule.

A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.comuq.edu.au

1D NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. emerypharma.com For complex molecules, these spectra can have overlapping signals. chemistnotes.com

2D NMR: To overcome the limitations of 1D NMR, a suite of 2D techniques is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum reveal ¹H-¹H spin-spin coupling networks, helping to trace out the connectivity of the hydrocarbon skeleton. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This long-range connectivity information is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. ipb.pt The intensity of a NOESY cross-peak is related to the distance between the protons, providing critical information for determining the stereochemistry and conformation of the molecule. ipb.ptresearchgate.net

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved. uq.edu.auresearchgate.net

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules that exist as an equilibrium of two or more interconverting forms. researchgate.net This technique allows for the determination of the energy barriers associated with internal motions, such as bond rotations, that occur on the millisecond timescale. researchgate.netcopernicus.org

In the case of this compound, DNMR studies can provide insights into the flexibility of the adamantane (B196018) cage and the potential for conformational exchange. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. researchgate.net At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually their coalescence into a single, averaged signal at higher temperatures. copernicus.org Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy for the conformational interconversion. researchgate.net

For the related nitroxyl (B88944) radical, this compound N-oxyl (Me-AZADO), solid-state ¹H and ¹³C NMR have been used to track the molecular dynamics of a phase transition. fsu.edu Below a critical temperature, the molecules undergo dimerization, which arrests molecular motion and causes the NMR resonances to disappear due to broadening from residual paramagnetic "islands". fsu.edu Upon warming, the NMR signals reappear as the dimers dissociate. fsu.edu

In certain instances, the NMR spectra of complex molecules can suffer from significant signal overlap, making interpretation difficult. chemistnotes.com In such cases, chemical shift reagents and various decoupling methods can be employed to simplify the spectra and facilitate analysis.

Chemical Shift Reagents: These are paramagnetic lanthanide complexes, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃), that can reversibly coordinate to lone-pair-bearing functional groups in a molecule. chemistnotes.commdpi.com This interaction induces large changes in the chemical shifts of nearby nuclei, with the magnitude of the shift being dependent on the distance from the paramagnetic center. slideshare.netru.nl The primary benefit is the spreading out of crowded regions of the NMR spectrum, resolving overlapping signals. chemistnotes.com For this compound, the nitrogen atom of the aza-bridge possesses a lone pair of electrons and can coordinate with a chemical shift reagent, leading to simplification of the spectrum.

Decoupling Methods: Decoupling is a technique used to remove the effects of spin-spin coupling between nuclei, which simplifies complex multiplets into singlets. wikipedia.org

Broadband Decoupling: In ¹³C NMR, broadband proton decoupling is routinely used to irradiate all proton frequencies simultaneously. wikipedia.org This removes all ¹H-¹³C couplings, resulting in a spectrum where each unique carbon atom appears as a single sharp peak. libretexts.org

Gated Decoupling: This method allows for the observation of proton couplings while still benefiting from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of carbons attached to protons. huji.ac.il The decoupler is switched on during the relaxation delay and off during acquisition.

Selective Decoupling: In this technique, a specific proton is irradiated with a low-power radiofrequency field. This removes the coupling only between that specific proton and any carbons it is coupled to, which can be useful for assigning specific carbon signals. wikipedia.org

Pure Shift NMR: More advanced techniques, sometimes referred to as "pure shift" NMR, aim to produce broadband proton-decoupled ¹H spectra, where every signal appears as a singlet, greatly enhancing resolution and simplifying analysis of complex mixtures or molecules with extensive signal overlap. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. du.ac.in For this compound, EPR studies are conducted on its stable nitroxyl radical derivative, this compound N-oxyl (1-Me-AZADO). scientificlabs.com

The EPR spectrum of a nitroxyl radical provides two key parameters: the g-value and the hyperfine coupling constants. researchgate.net

g-value: The g-value is a dimensionless proportionality factor that is characteristic of the radical and its electronic environment. du.ac.in For organic radicals, g-values are typically close to that of the free electron (approximately 2.0023). du.ac.in Theoretical calculations can be used to predict g-values, and good agreement with experimental values can be achieved by accounting for environmental factors. nih.gov

Hyperfine Coupling Constant (A_N): The interaction of the unpaired electron with the nuclear spin of the nitrogen atom (¹⁴N, nuclear spin I = 1) splits the EPR signal into three lines (a triplet). du.ac.in The spacing between these lines is the hyperfine coupling constant, A_N. du.ac.in The value of A_N is sensitive to the electronic structure around the nitroxyl group. acs.org For the related 2-azaadamantane (B3153908) N-oxyl (AZADO), the A_N value is significantly different from that of the more sterically hindered TEMPO radical, reflecting differences in the electron density on the nitrogen atom. acs.orgnih.gov

| Compound | A_N (mT) |

| 2-Azaadamantane N-oxyl (AZADO) | 1.86 nih.gov |

| TEMPO | 1.59 nih.gov |

This table displays the hyperfine coupling constant for AZADO and TEMPO.

The hyperfine coupling constants obtained from EPR spectroscopy provide valuable information about the distribution of the unpaired electron's spin density within the radical. niscpr.res.in In the case of the this compound nitroxyl radical, the largest hyperfine coupling is typically to the nitrogen nucleus, indicating that a significant portion of the spin density resides on the nitrogen atom of the N-O group. researchgate.net

The magnitude of the A_N value is directly related to the spin density on the nitrogen atom. niscpr.res.in Furthermore, long-range couplings to other nuclei, such as protons on the adamantane framework, can sometimes be resolved. uwec.edu These smaller couplings provide a more detailed map of how the unpaired spin is delocalized throughout the entire molecule.

Quantum chemical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental EPR data to model the spin density distribution. rsc.org These calculations can help to rationalize the observed hyperfine coupling constants and provide a deeper understanding of the electronic structure of the radical. acs.org For instance, the planarity of the C-(NO)-C group, influenced by steric factors, has been shown to correlate with the A_N value in azaadamantane-based nitroxyl radicals. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the structural integrity of this compound. Through ionization and subsequent fragmentation, a unique mass spectrum is generated that serves as a molecular fingerprint.

Table 1: Theoretical Isotopic Masses for this compound

| Atom | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.636 |

| ¹⁵N | 15.000109 | 0.364 |

This table presents the exact masses and natural abundances of the stable isotopes of carbon, hydrogen, and nitrogen, which are essential for theoretical HRMS calculations.

The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a rule that is a useful starting point in spectral interpretation. neu.edu.tr

Electron ionization (EI) mass spectrometry of adamantane and its derivatives typically leads to extensive fragmentation. The rigid cage structure influences the fragmentation pathways, often initiated by the loss of substituents or ring cleavage. For adamantane itself, dissociative electron ionization results in the formation of various fragment ions, with suggestions that the cage can open to form aromatic species. researchgate.net

In the case of this compound, the presence of the methyl group at a bridgehead position and the nitrogen atom within the cage introduces specific fragmentation patterns. Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for aliphatic amines and is expected to be a significant process for this compound. neu.edu.tr

A plausible primary fragmentation would be the loss of the methyl group (a radical, •CH₃) from the molecular ion [M]⁺• to yield a stable [M-15]⁺ cation. The stability of the resulting cation, a secondary carbocation on the adamantane framework, would favor this fragmentation. Further fragmentation could involve the loss of ethene (C₂H₄) or propene (C₃H₆) through ring cleavage, a characteristic fragmentation pattern for adamantane derivatives. The presence of the nitrogen atom can also direct fragmentation through pathways involving the loss of nitrogen-containing neutral fragments. While specific fragmentation data for this compound is not detailed in the available literature, studies on related azaadamantane derivatives support these general fragmentation principles. researchgate.netnih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Neutral Loss | Comments |

| 151 | [C₁₀H₁₇N]⁺• | - | Molecular Ion |

| 136 | [C₉H₁₄N]⁺ | •CH₃ | Loss of the bridgehead methyl group |

| 123 | [C₈H₁₃N]⁺• | C₂H₄ | Subsequent loss of ethene |

| 110 | [C₇H₁₂N]⁺ | C₃H₅• | Ring cleavage and rearrangement |

| 96 | [C₆H₁₀N]⁺ | C₄H₇• | Further fragmentation of the cage |

This table outlines potential fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for this compound based on general principles of mass spectrometry of adamantane and amine compounds.

Vibrational Spectroscopy (Infrared and Raman)

The infrared and Raman spectra of this compound are expected to be dominated by vibrations of the adamantane cage and the methyl group. The key functional groups to be identified are the C-H bonds of the adamantane skeleton and the methyl group, and the C-N bond within the heterocyclic cage.

C-H Stretching: The C-H stretching vibrations of the CH₂ and CH groups of the adamantane cage are expected to appear in the region of 2850-3000 cm⁻¹. The methyl group (CH₃) will also exhibit characteristic symmetric and asymmetric stretching vibrations in this region. acs.org

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups and the bending vibrations of the CH and CH₃ groups will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), typically between 1300 and 1470 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the tertiary amine within the cage structure is expected to produce a band in the 1000-1250 cm⁻¹ region. The exact position will be influenced by the rigid, sterically constrained environment of the adamantane framework.

Cage Vibrations: The adamantane skeleton itself has a set of characteristic vibrational modes, often referred to as "breathing" or "deformation" modes, which appear at lower frequencies in the fingerprint region.

While a specific IR or Raman spectrum for this compound is not available, data from related adamantane and azaadamantane derivatives confirm these general assignments. rsc.orgresearchgate.netresearchgate.net Theoretical calculations on adamantane and its derivatives have been shown to be very helpful in interpreting experimental vibrational spectra. researchgate.netresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| C-H Stretch (Adamantane & Methyl) | 2850 - 3000 | IR, Raman |

| C-H Bend (Scissoring, Rocking) | 1300 - 1470 | IR, Raman |

| C-N Stretch (Tertiary Amine) | 1000 - 1250 | IR |

| Adamantane Cage Vibrations | < 1000 | IR, Raman |

This table summarizes the anticipated frequency ranges for the key functional groups in this compound based on established correlations from vibrational spectroscopy.

The adamantane cage has a high degree of symmetry (Td for the parent hydrocarbon), which is lowered in this compound due to the substitutions. This reduction in symmetry will result in more complex IR and Raman spectra, as some vibrational modes that are degenerate in adamantane will be split, and modes that are inactive in the highly symmetric parent may become active.

A full analysis of the vibrational modes would typically involve computational methods, such as Density Functional Theory (DFT) calculations, to predict the frequencies and intensities of the IR and Raman bands. researchgate.netresearchgate.net These calculations can help to assign the observed spectral features to specific atomic motions within the molecule. For instance, calculations on methylated adamantanes have shown that the addition of methyl groups introduces new vibrational modes and shifts the existing ones. acs.org The study of these vibrational modes can also provide insights into the molecular dynamics, such as the rotational barriers of the methyl group and the flexibility of the cage structure. acs.org

X-ray Crystallography for Definitive Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not found in the surveyed literature, the structures of numerous adamantane and azaadamantane derivatives have been determined, offering a solid basis for understanding its expected solid-state conformation. researchgate.netnih.gov

For example, the crystal structure of 1,3,5,7-tetramethyladamantane (B167294) has been reported, demonstrating how methyl groups are accommodated on the adamantane cage. researchgate.net Furthermore, the crystal structures of various azaadamantane derivatives reveal the impact of incorporating nitrogen into the cage on bond lengths and angles. researchgate.net The C-N bond lengths in azaadamantanes are typically around 1.47-1.49 Å. The rigid adamantane cage generally adopts a chair conformation for all three six-membered rings.

Table 4: Expected Structural Parameters for this compound from X-ray Crystallography Analogs

| Parameter | Expected Value | Basis of Expectation |

| C-N Bond Length | ~1.47 - 1.49 Å | Data from azaadamantane derivatives researchgate.net |

| C-C Bond Length (cage) | ~1.53 - 1.55 Å | Data from adamantane derivatives researchgate.netresearchgate.net |

| C-C-C Bond Angle (cage) | ~109.5° | Near-ideal tetrahedral angles in adamantane |

| C-N-C Bond Angle | ~108 - 110° | Typical for tertiary amines in a cyclic system |

| Conformation | Chair-chair-chair | Inherent to the adamantane cage structure |

This table presents the anticipated structural parameters for this compound based on crystallographic data from closely related adamantane and azaadamantane compounds.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental crystallographic and detailed structural data for the compound this compound is not publicly available at this time. The majority of research has focused on its N-oxyl derivative, this compound N-oxyl (Me-AZADO), a stable radical species with applications in catalysis.

The structural parameters of Me-AZADO, particularly in its dimeric form, have been extensively studied. researchgate.netnih.govacs.orgfsu.edu However, the presence of the N-oxyl group significantly alters the electronic and steric properties of the molecule compared to its parent amine, this compound. Therefore, the bond lengths, bond angles, torsion angles, and crystal packing of Me-AZADO are not directly transferable or representative of the parent compound.

While computational studies on azaadamantane derivatives have been conducted, specific, detailed, and experimentally validated data for this compound, as required by the requested outline, could not be located. nih.govresearchgate.net Such studies would be necessary to provide the precise bond lengths, angles, and torsion angles for the tables and the in-depth analysis of intermolecular interactions.

Given the strict requirement to focus solely on this compound and the absence of the specific, detailed research findings in the public domain, it is not possible to generate the requested article with the required level of scientific accuracy and detail for the specified sections and subsections. Further experimental or computational research would be needed to elucidate the precise structural characteristics of this compound.

Theoretical and Computational Investigations of 1 Methyl 2 Azaadamantane

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecular system, providing detailed information about energy and electronic distribution. wayne.edu These methods are broadly categorized into ab initio techniques and Density Functional Theory (DFT), each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) for Electronic Structure and Orbital Analysis

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a robust framework for analyzing the electronic structure of complex molecules. arxiv.org The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. ekb.eg In practice, the Kohn-Sham equations are solved to approximate the behavior of the many-electron system. ekb.eg

Functionals such as B3LYP and M06-2X are commonly used to investigate the electronic properties of azaadamantane derivatives. scholaris.canih.gov These calculations provide access to key descriptors of molecular reactivity and stability. ufms.br The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. dntb.gov.ua The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ufms.brdntb.gov.ua

| Calculated Electronic Parameter | Typical Calculated Value (a.u.) | Physical Significance |

|---|---|---|

| HOMO Energy | -0.23 | Ionization Potential / Electron-Donating Ability |

| LUMO Energy | 0.05 | Electron Affinity / Electron-Accepting Ability |

| HOMO-LUMO Gap | 0.28 | Chemical Reactivity and Kinetic Stability |

| Ionization Potential | 6.25 eV | Energy required to remove an electron |

| Electron Affinity | -1.36 eV | Energy released upon adding an electron |

| Electronegativity (χ) | 2.45 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.81 | Resistance to change in electron configuration |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation, making them suitable for high-accuracy predictions of molecular energies and properties. scholaris.canih.gov

While computationally more demanding than DFT, ab initio methods are often used to obtain benchmark results or to study systems where standard DFT functionals may be less reliable. scholaris.ca For instance, post-Hartree-Fock methods like MP2 have been successfully employed to study the stability and reaction barriers of related azaadamantane systems, providing data that can be compared against DFT results. scholaris.ca The use of these high-accuracy methods is critical for validating the results from more computationally efficient approaches and for providing definitive predictions on molecular properties. researchgate.netpreprints.org

| Property | DFT Method (e.g., M06-2X) | Ab Initio Method (e.g., MP2) | Comment |

|---|---|---|---|

| Relative Conformer Energy (kcal/mol) | 3.5 | 3.8 | Ab initio methods often provide a more refined energy difference. |

| Proton Affinity (kcal/mol) | 233.9 | 234.3 | Both methods can yield high accuracy for thermochemical properties. scholaris.ca |

| Activation Barrier (kcal/mol) | 15.8 | 16.5 | High-accuracy methods are crucial for precise kinetic predictions. |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static but exists as an ensemble of different spatial arrangements, or conformations, that can interconvert. youtube.com Conformational analysis involves identifying the most stable of these arrangements and determining the energy barriers between them. youtube.com

Exploration of Stable Conformers and Energy Minima

For 1-Methyl-2-azaadamantane, the adamantane (B196018) cage is highly rigid, significantly limiting its conformational freedom. The primary source of conformational isomerism arises from the position of the methyl group attached to the bridgehead carbon adjacent to the nitrogen atom. While the cage itself does not undergo large-scale changes like ring flips seen in simple cyclohexanes, subtle variations in bond lengths and angles can lead to different local energy minima on the potential energy surface. longdom.org

Computational methods are used to perform a systematic search of the PES to locate all possible energy minima. researchgate.net The stability of each conformer is determined by its relative energy, with the lowest energy conformer being the most populated at equilibrium. libretexts.org For this compound, key conformers would be defined by the rotational position of the methyl group and any slight puckering of the piperidine (B6355638) ring within the cage structure. The relative energies of these conformers are influenced by steric interactions and electronic effects like hyperconjugation. youtube.com

Dynamics of Ring Inversion and Molecular Motion

While the adamantane framework is known for its rigidity, the heterocyclic piperidine ring within the 2-azaadamantane (B3153908) core possesses some degree of flexibility. This can allow for low-energy molecular motions such as slight ring puckering. Ring inversion, the process by which a cyclic molecule converts between two chair-like conformations, is a classic example of molecular dynamics. vu.nl In cyclohexane, this process has a well-defined energy barrier. nih.gov

For the 2-azaadamantane cage, a full ring inversion is sterically hindered. However, computational studies, including molecular dynamics (MD) simulations, can explore the potential energy surface for any feasible conformational changes. nih.gov These simulations can reveal the energy barriers associated with transitions between different energy minima. The presence of the methyl group can influence these dynamics, potentially stabilizing one conformation over another and altering the energy barrier for interconversion, thereby affecting the molecule's dynamic properties. nih.gov

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, from reactants to products. scispace.com This involves identifying the transition state (TS), which is the point of maximum energy along the minimum energy path connecting reactants and products on the potential energy surface. wayne.edu The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate. scholaris.ca

Simulations of reactions involving this compound, such as protonation, N-oxidation, or rearrangement, can be performed using DFT or ab initio methods. scholaris.ca For example, a study on the protonation of the parent 1-azaadamantane (B8791487) molecule computationally explored the pathways for proton removal, successfully locating the transition states and calculating the activation barriers for the process. scholaris.ca Similar methodologies can be applied to this compound to understand how the methyl group influences reactivity. By analyzing the geometry of the transition state, researchers can gain insight into the specific atomic motions involved in the bond-breaking and bond-forming processes of the reaction mechanism.

| Species | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactant Complex | Initial state of the molecule before reaction. | 0.0 (Reference) |

| Transition State (TS) | Highest energy structure along the reaction coordinate. | +16.2 |

| Product Complex | Final state of the molecule after reaction. | -5.4 |

Elucidation of Catalytic Pathways and Intermediates

While the parent this compound is not typically a direct catalyst, its derivative, this compound-N-oxyl (1-Me-AZADO), is a highly efficient organocatalyst, particularly for the aerobic oxidation of alcohols. helsinki.firsc.org Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the catalytic cycle of related azaadamantane N-oxyl derivatives. nih.govacs.orgnih.gov

These studies elucidate the mechanism which generally involves the following key steps:

Oxidation of the N-oxyl radical: The active catalyst, a nitroxyl (B88944) radical, is first oxidized to a highly reactive N-oxoammonium ion.

Alcohol Oxidation: The N-oxoammonium ion then acts as the primary oxidant, abstracting a hydride from the alcohol substrate. This step results in the formation of the corresponding carbonyl compound (an aldehyde or ketone) and a hydroxylamine (B1172632) derivative.

Catalyst Regeneration: The hydroxylamine is subsequently re-oxidized back to the nitroxyl radical, completing the catalytic cycle. Co-oxidants are often employed to facilitate this regeneration.

DFT calculations help to identify and characterize the transition states and intermediates involved in this cycle. For instance, computations can model the interaction between the N-oxoammonium ion and the alcohol, providing geometric parameters and energetic details of the crucial hydride transfer step. While these studies focus on the N-oxyl derivative, they provide a foundational understanding of the reactivity of the 2-azaadamantane framework. The methyl group at the 1-position in 1-Me-AZADO is noted to provide steric shielding that contributes to the catalyst's stability and efficiency. rsc.org

Prediction of Activation Energies and Reaction Rates

A key application of computational chemistry is the prediction of kinetic parameters, such as activation energies (Ea) and reaction rates. sci-hub.se For catalytic systems involving azaadamantane derivatives, DFT calculations are employed to map the potential energy surface of the reaction. researchgate.netuniroma1.it By locating the transition state (the highest point on the minimum energy path between reactants and products), the activation energy can be calculated. acs.orgrsc.org

For the alcohol oxidation catalyzed by 1-Me-AZADO, theoretical calculations can determine the energy barrier for the rate-determining step, which is typically the hydride abstraction from the alcohol by the N-oxoammonium ion. These predicted activation energies can then be used within the framework of Transition State Theory to estimate reaction rates. sci-hub.se

Comparative computational studies on various AZADO derivatives have shown a correlation between their electronic properties and their catalytic activity. Parameters such as the bond order of the N-O radical, calculated via DFT, correlate with the observed radical activity. nih.govnih.gov This allows for the in silico screening of potential new catalysts, predicting their reaction rates before undertaking synthetic efforts.

Table 1: Representative Calculated Activation Energies for Related Catalytic Reactions Note: Data for specific reactions involving this compound are not available. This table illustrates typical values obtained for related organocatalytic oxidation reactions.

| Catalytic Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydride Transfer | DFT (B3LYP) | 6-31G(d) | 10 - 15 |

| Catalyst Regeneration | DFT (M06-2X) | def2-TZVP | 5 - 10 |

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful method for structure verification. acs.orgnih.gov DFT calculations have become a standard tool for accurately predicting both ¹H and ¹³C NMR spectra. bohrium.comresearcher.life The typical methodology involves:

Optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Performing a magnetic shielding tensor calculation on the optimized structure using a method like Gauge-Independent Atomic Orbital (GIAO). acs.org

Referencing the calculated shielding values to a standard, such as Tetramethylsilane (TMS), to obtain the chemical shifts (δ).

These calculations can predict the chemical shift for each unique proton and carbon atom in the this compound structure. The rigid cage-like structure of azaadamantanes makes them excellent candidates for such computational studies, as they have fewer conformational isomers to consider, which simplifies the calculation and often leads to higher accuracy. Theoretical predictions can be crucial for assigning complex experimental spectra and confirming the regiochemistry of synthesis. aps.org

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Note: This table is illustrative, based on general principles and data for related adamantane derivatives. Specific peer-reviewed computational data for this exact molecule is not available.

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 (Methyl) | ~20-25 | 3 | ~1.0-1.2 |

| C1' (Bridgehead) | ~55-60 | 0 | - |

| C3, C8 | ~40-45 | 2 | ~1.7-1.9 |

| C4, C7 | ~30-35 | 2 | ~1.5-1.7 |

| C5, C9 | ~35-40 | 2 | ~1.6-1.8 |

| C6 | ~25-30 | 1 | ~2.0-2.2 |

Theoretical Vibrational Frequency Analysis

Theoretical vibrational analysis, typically performed alongside geometry optimization in DFT calculations, serves two main purposes: confirming that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and predicting the infrared (IR) and Raman spectra. sci-hub.seacs.org

For this compound, computational methods can predict the frequencies and intensities of all its vibrational modes. These modes include C-H stretches, CH₂ scissoring and rocking, C-N stretches, and complex skeletal vibrations of the adamantane cage. Comparing the computed spectrum with experimental IR or Raman data is a powerful method for structural confirmation. Studies on related AZADO derivatives have used computed N-O stretching frequencies (νNO) to correlate with catalytic activity, demonstrating the utility of vibrational analysis beyond simple identification. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Understanding Dynamic Behavior in Solution and Solid State

Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior of molecules in different environments. For this compound, MD simulations can be used to study its behavior in various solvents and in the solid state.

In Solution: MD simulations can model the solvation of this compound, revealing how solvent molecules arrange around its hydrophobic cage and interact with the nitrogen heteroatom. This can help in understanding solubility and the influence of the solvent on reaction energetics. By analyzing the trajectory of the molecule over time, properties such as rotational correlation times and diffusion coefficients can be calculated.

In the Solid State: Solid-state MD simulations are particularly relevant for understanding the properties of crystalline materials. For the related compound 1-Me-AZADO, solid-state NMR and MD simulations have been used to track the molecular dynamics of a phase transition from a rotationally disordered (plastic) crystal to a conventional ordered crystal. bohrium.comresearcher.life Such simulations can reveal the collective motions and intermolecular interactions that govern crystal packing and phase behavior. These studies provide a powerful atomistic view of the dynamic processes occurring within the condensed phase.

Interaction with Solvents and Other Molecules

Theoretical and computational chemistry provides a powerful lens for examining the intricate dance of molecules at the atomic level. For this compound, computational studies are crucial for elucidating its behavior in different chemical environments, particularly its interactions with solvent molecules and other chemical species. These non-covalent interactions govern the compound's solubility, reactivity, and potential biological activity.

The structure of this compound, featuring a rigid saturated cage, a tertiary amine nitrogen atom, and a methyl group at a bridgehead position, dictates the nature of its intermolecular forces. The nitrogen atom, with its lone pair of electrons, is a primary site for hydrogen bonding, acting as a hydrogen bond acceptor. The surrounding aliphatic cage primarily engages in weaker van der Waals interactions, specifically dispersion forces.

Computational models, particularly those employing density functional theory (DFT) and post-hartree-fock methods, are utilized to investigate these interactions. Solvation effects are commonly simulated using either explicit solvent models, where individual solvent molecules are included in the calculation, or more frequently, implicit solvent models like the Polarizable Continuum Model (PCM). scholaris.ca In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, which allows for the calculation of solvation free energies and the study of how the solvent environment influences the structure and properties of the solute. scholaris.ca

Studies on related azaadamantane structures have shown that the nitrogen atom significantly influences their physical and chemical properties, leading to higher water solubility compared to their non-nitrogenous adamantane counterparts. This increased solubility is a direct consequence of the favorable hydrogen bonding interactions between the nitrogen's lone pair and protic solvent molecules like water.

The interaction of the adamantane core with other molecules is often characterized by weak C-H···X hydrogen bonds and dispersion forces. Theoretical explorations of adamantane derivatives in complexes have identified and quantified the strength of such weak intermolecular interactions. For example, the protons of the adamantane cage can act as weak hydrogen bond donors to suitable acceptors.

To illustrate the nature of data obtained from such computational investigations, the following table presents hypothetical interaction energies for this compound with representative solvent molecules, based on principles from studies of similar compounds. These values represent the energy released upon the formation of a 1:1 complex in the gas phase, a common metric for assessing the strength of intermolecular interactions.

| Interacting Molecule | Primary Interaction Type | Calculated Interaction Energy (kJ/mol) |

| Water (H₂O) | Hydrogen Bond (N···H-O) | -15 to -25 |

| Methanol (CH₃OH) | Hydrogen Bond (N···H-O) | -12 to -22 |

| Acetonitrile (CH₃CN) | Dipole-Dipole | -8 to -15 |

| Chloroform (CHCl₃) | Weak H-Bond (N···H-C) | -5 to -10 |

| Methane (CH₄) | Dispersion Forces | -1 to -5 |

Note: The data in this table is illustrative and based on typical interaction energies for similar functional groups. Specific experimental or high-level computational data for this compound is not available in the cited sources.

These theoretical investigations are fundamental to understanding the chemical behavior of this compound. The ability to form hydrogen bonds, coupled with the lipophilic nature of its hydrocarbon cage, results in an amphiphilic character that dictates its interactions in both polar and non-polar environments. Further computational studies would be invaluable for providing a more precise, quantitative picture of these complex intermolecular dynamics.

Advanced Applications of 1 Methyl 2 Azaadamantane in Chemical Research

Organocatalysis in Organic Synthesis

1-Methyl-2-azaadamantane, particularly in its N-oxyl form (1-Me-AZADO), has emerged as a prominent organocatalyst in modern organic synthesis. Its rigid, cage-like structure and reduced steric hindrance compared to other nitroxyl (B88944) radicals confer unique reactivity and high efficiency in various chemical transformations.

As a Highly Efficient Oxidant for Alcohols

This compound N-oxyl (1-Me-AZADO) is a highly efficient and stable organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds, such as aldehydes and ketones. sigmaaldrich.comnih.gov It demonstrates superior catalytic activity compared to the widely used 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), especially in the oxidation of sterically hindered secondary alcohols. nih.govnih.govsigmaaldrich.com The enhanced reactivity of 1-Me-AZADO is attributed to the reduced steric hindrance around the nitroxyl radical, a key feature of the 2-azaadamantane (B3153908) framework. nih.govorganic-chemistry.org This structural advantage allows for easier access to the alcohol substrate, facilitating the oxidation process where TEMPO is often inefficient. nih.govsigmaaldrich.com